molecular formula C14H23NO4 B7578861 N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine

N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine

Cat. No. B7578861
M. Wt: 269.34 g/mol
InChI Key: XHSQDQRKCZBXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine, commonly known as DOM, is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the 1960s and gained popularity in the 1970s as a recreational drug. Despite its recreational use, DOM has also been studied for its potential therapeutic applications.

Mechanism of Action

DOM acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT1A, 5-HT1B, and 5-HT2C receptors. Activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of DOM.
Biochemical and Physiological Effects:
DOM has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One advantage of using DOM in laboratory experiments is its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the recreational use of DOM and its potential for abuse and toxicity limit its usefulness in laboratory experiments.

Future Directions

Future research on DOM could focus on its potential therapeutic applications in the treatment of depression and anxiety disorders, as well as its potential use in the treatment of Parkinson's disease. Further studies could also explore the mechanisms underlying its psychoactive effects and its potential for abuse and toxicity.

Synthesis Methods

The synthesis of DOM involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 1-(3,5-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine.

Scientific Research Applications

DOM has been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. DOM has also been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(14(18-4)19-5)15-9-11-6-12(16-2)8-13(7-11)17-3/h6-8,10,14-15H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQDQRKCZBXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)NCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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